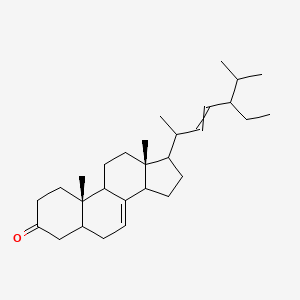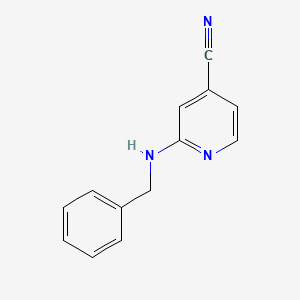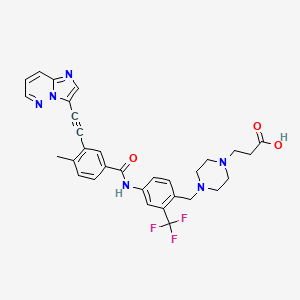
Ponatinib Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponatinib Acid is a novel tyrosine kinase inhibitor specifically designed to inhibit both native and mutated forms of the BCR-ABL protein, including the T315I gatekeeper mutation. This compound has shown significant efficacy in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ponatinib Acid is synthesized through a multi-step process. The preparation method involves the Friedel-Crafts acylation reaction of imidazo[1,2-b]pyridazine-3-formyl chloride with 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate, which is then subjected to amidation with a side chain to yield this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Ponatinib Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, demethylated, and methylated derivatives of this compound .
Aplicaciones Científicas De Investigación
Ponatinib Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on various cellular pathways and protein interactions.
Industry: Employed in the development of new therapeutic agents and drug formulations.
Mecanismo De Acción
Ponatinib Acid is a multi-target kinase inhibitor. Its primary cellular target is the BCR-ABL tyrosine kinase protein, which is constitutively active and promotes the progression of chronic myeloid leukemia. This compound inhibits the tyrosine kinase activity of both native and T315I mutant BCR-ABL kinases, preventing the proliferation of leukemia cells .
Comparación Con Compuestos Similares
Imatinib: First-generation BCR-ABL inhibitor, less effective against T315I mutation.
Nilotinib: Second-generation inhibitor, also less effective against T315I mutation.
Dasatinib: Another second-generation inhibitor with similar limitations.
Uniqueness: Ponatinib Acid is unique in its ability to inhibit the T315I mutation, which confers resistance to other BCR-ABL inhibitors. This makes it a critical option for patients with resistant forms of chronic myeloid leukemia .
Propiedades
Fórmula molecular |
C31H29F3N6O3 |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42) |
Clave InChI |
REXPMJPDZVOYRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


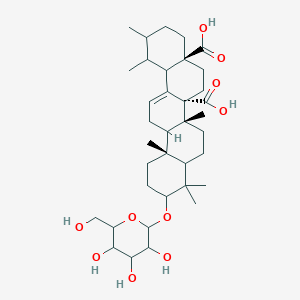
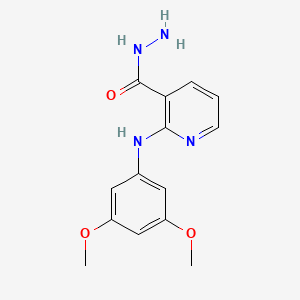
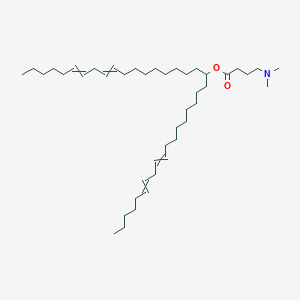
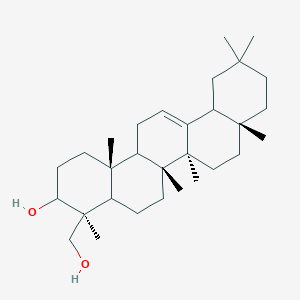
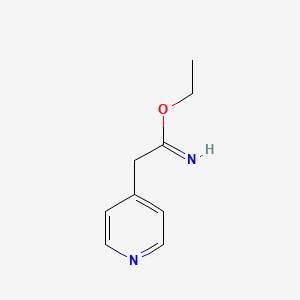
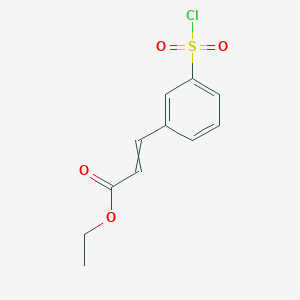
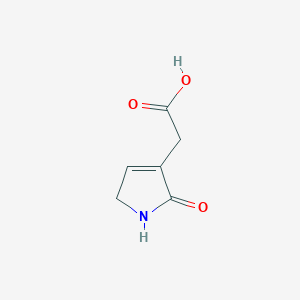
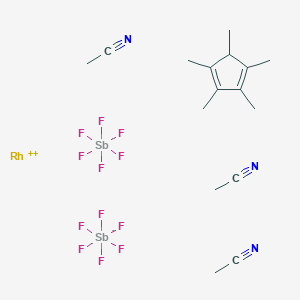
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)

![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
